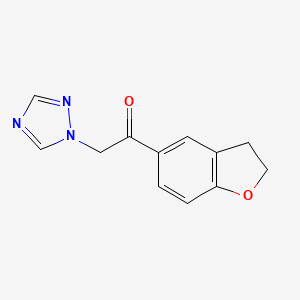
1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone
Übersicht
Beschreibung
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, commonly referred to as 1,2,3-TBE, is a novel organic compound with potential applications in scientific research. It is a heterocyclic compound composed of a benzofuran ring attached to a triazole ring, and is an analog of the popular 1,2,4-triazole compound. 1,2,3-TBE has demonstrated a range of biological activities, including anti-bacterial, anti-inflammatory, and anti-cancer properties, and is being studied for its potential use in the treatment of certain diseases. In addition, 1,2,3-TBE has been employed in laboratory experiments for its ability to promote the synthesis of certain compounds, and has been used to study the mechanism of action of certain drugs.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Hydrogen Bonding
The molecular structure of compounds similar to 1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone has been studied for understanding their interactions and bonding. For example, in a related compound, weak intermolecular C—H⋯N hydrogen bonds were found to link molecules into zigzag chains, indicating potential for molecular engineering and design applications (Xu, Yu, Yin, Zhou, & Yang, 2005).
Synthesis and Chemical Reactions
The chemical synthesis of related compounds has been extensively studied, providing insights into possible applications in material science and drug design. For instance, the synthesis process of 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one from 1-(1-benzofuran-2-yl) ethanone has been documented, highlighting methods for creating complex molecular structures (Çelik & Coskun, 2018).
Biological Activities
Compounds with structural similarities to 1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone have shown potential biological activities. For example, some derivatives have exhibited anti-inflammatory properties, suggesting possible pharmaceutical applications (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).
Fungicidal Activity
Certain derivatives of 1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone have shown fungicidal properties, which could be explored for agricultural applications. This includes novel synthetic processes that yield compounds with significant inhibition against specific fungal species (Mao, Song, & Shi, 2013).
Dielectric and Thermal Properties
The dielectric and thermal properties of polymers derived from compounds similar to 1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone have been investigated, which can be important in the development of new materials for various industries (Çelik & Coskun, 2018).
Green Synthesis Methods
Studies have also focused on the green synthesis of related compounds, emphasizing environmentally friendly approaches in chemical synthesis. This includes the use of whole-cell biocatalysts for the production of optically active aromatic alcohols, which are valuable in pharmaceutical and natural product synthesis (Şahin, 2019).
Scientific Research Applications of 1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone
Structural Analysis and Molecular Properties
- A compound related to 1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone was analyzed, revealing that the 1,3,4-oxadiazole ring forms specific dihedral angles with benzene and triazole rings, indicating weak intermolecular hydrogen bonds that may influence its chemical behavior (Xu et al., 2005).
Polymer Applications
- The compound has been used as a precursor in synthesizing methacrylate polymers with specific dielectric and thermal properties, suggesting potential applications in material science and engineering (Çelik & Coskun, 2018).
Medicinal Chemistry and Pharmacology
- Triazole derivatives, closely related to the compound , have shown significant anti-inflammatory activity, suggesting potential for developing new anti-inflammatory agents (Labanauskas et al., 2004).
- Another study synthesized novel triazole derivatives that exhibited fungicidal properties, opening pathways for agricultural applications (Mao et al., 2013).
Natural Product Synthesis
- Related compounds have been isolated from natural sources, such as Leontopodium alpinum roots, indicating a connection to the synthesis of natural products and their potential biological activities (Dobner et al., 2003).
Green Chemistry and Sustainable Practices
- The compound's derivatives have been synthesized using green chemistry approaches, emphasizing the importance of environmentally friendly methods in chemical synthesis (Rostami-Charati et al., 2012).
Materials Science and Corrosion Inhibition
- Novel triazole derivatives have been explored as corrosion inhibitors for mild steel, showing that the compound or its derivatives could have applications in industrial corrosion prevention (Jawad et al., 2020).
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11(6-15-8-13-7-14-15)9-1-2-12-10(5-9)3-4-17-12/h1-2,5,7-8H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWOQGPBBHXMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



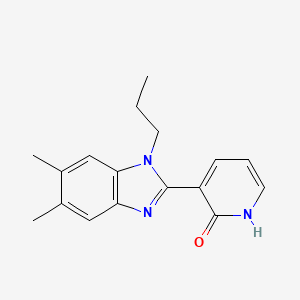
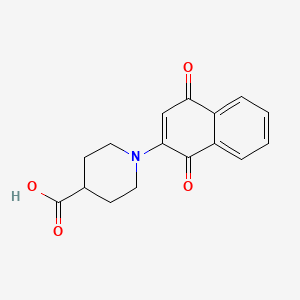
![Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B3038385.png)
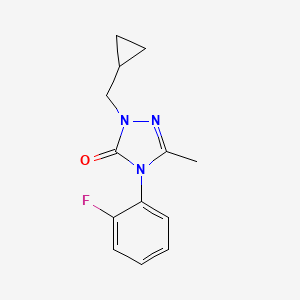
![6,8-Dibromo-2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline](/img/structure/B3038389.png)
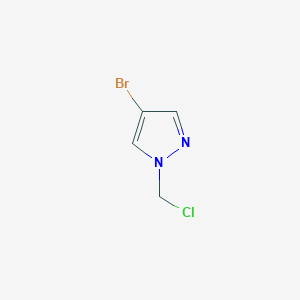
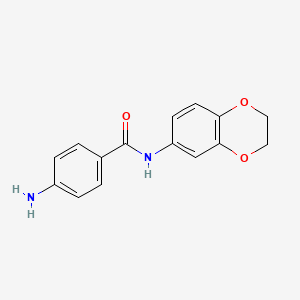
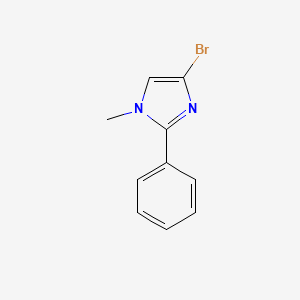
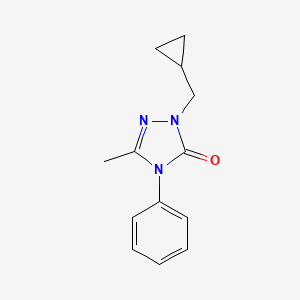
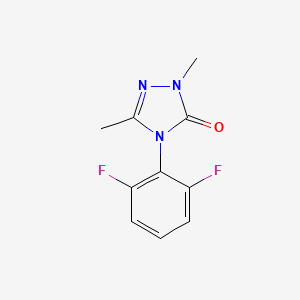
![2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3038398.png)
![5-[(2,5-Dichlorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B3038399.png)
![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3038400.png)
![7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B3038401.png)